molecular formula C13H12BrNO3 B1452711 N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide CAS No. 1072944-36-5

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Cat. No. B1452711
M. Wt: 310.14 g/mol
InChI Key: YVMYXOXEBXTIEM-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a heterocyclic organic compound with the CAS Number: 1072944-36-5 . It has a molecular weight of 310.15 and its molecular formula is C13H12BrNO3 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-N-(2-furylmethyl)-3-methoxybenzamide . The InChI key is YVMYXOXEBXTIEM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.1 and an exact mass of 309.00000 . It has 3 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

  • Pro-Drug Applications in Cancer Therapy : Some furan derivatives, including those with nitrofuranylmethyl groups, have been investigated for their potential as pro-drugs in cancer therapy. These compounds could be activated in hypoxic conditions commonly found in solid tumors, thereby releasing therapeutic drugs selectively in cancerous tissues (Berry et al., 1997).

  • Anticancer and Antiangiogenic Activities : Research on derivatives of benzofuran, a related compound, has shown promising anticancer and antiangiogenic activities. These compounds have demonstrated potent inhibitory effects on cancer cell growth and vascular disrupting properties in both in vitro and in vivo studies (Romagnoli et al., 2015).

  • Antifungal Effects : Studies on derivatives of dibenzo[b,d]furan, a structurally similar compound, have revealed significant antifungal activity against various fungal species. These compounds have shown effectiveness comparable to or greater than ketoconazole, a known antifungal agent (Kaplancıklı et al., 2013).

  • In Vitro Anti-Tuberculosis Activity : Certain acetamide derivatives with furan-2-ylmethyl groups have been synthesized and tested for their anti-tuberculosis activity. These studies have included computational and crystallographic analyses to understand the compounds' structures and activities (Bai et al., 2011).

  • Potential Inhibitors of Angiogenesis : Synthesized compounds related to furan have been evaluated for their antiangiogenic activity, showing promise as inhibitors of angiogenesis. This research aligns with the search for novel anticancer agents targeting blood vessel formation in tumors (Braud et al., 2003).

Safety And Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed . For safety, it is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-17-12-7-9(4-5-11(12)14)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMYXOXEBXTIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674716
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

CAS RN

1072944-36-5
Record name 4-Bromo-N-(2-furanylmethyl)-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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